Isobutyrylcarnitine

Description

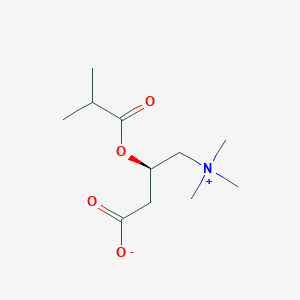

Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-(2-methylpropanoyloxy)-4-(trimethylazaniumyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-8(2)11(15)16-9(6-10(13)14)7-12(3,4)5/h8-9H,6-7H2,1-5H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRCNOZRCYBNMEP-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70948420 | |

| Record name | 3-[(2-Methylpropanoyl)oxy]-4-(trimethylazaniumyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70948420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25518-49-4 | |

| Record name | Isobutyrylcarnitine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25518-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutyryl-1-carnitine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025518494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[(2-Methylpropanoyl)oxy]-4-(trimethylazaniumyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70948420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOBUTYRYLCARNITINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G962K8PXU5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Isobutyrylcarnitine: A Key Intermediate in Cellular Metabolism and Biomarker of Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyrylcarnitine is a short-chain acylcarnitine that plays a crucial role in cellular energy metabolism, particularly in the catabolism of the branched-chain amino acid (BCAA) valine. It is an ester of carnitine and isobutyric acid. The primary function of the carnitine shuttle is to transport fatty acids across the inner mitochondrial membrane for beta-oxidation. However, carnitine also plays a vital role in buffering the mitochondrial acyl-CoA pool, and this compound is a key product of this function in the context of BCAA metabolism. This technical guide provides a comprehensive overview of the function of this compound in cellular metabolism, its role as a biomarker for inherited metabolic disorders, and detailed experimental protocols for its analysis.

Core Functions in Cellular Metabolism

Valine Catabolism

This compound is a key intermediate in the mitochondrial catabolism of the essential amino acid valine. Following the initial steps of transamination and oxidative decarboxylation of valine, isobutyryl-CoA is formed. In situations of high valine flux or inborn errors of metabolism affecting downstream enzymes, isobutyryl-CoA can accumulate. To maintain a sufficient pool of free coenzyme A (CoA) for other metabolic processes, isobutyryl-CoA is converted to this compound by the enzyme carnitine acetyltransferase (CrAT).[1][2] This reaction is reversible and serves to buffer the intramitochondrial concentration of isobutyryl-CoA.

Mitochondrial Acyl-CoA Buffering

The formation of this compound is a critical component of the mitochondrial acetyl-CoA buffering system.[3][4] This system is essential for maintaining metabolic flexibility and preventing the toxic accumulation of acyl-CoA species. By converting short-chain and branched-chain acyl-CoAs to their corresponding acylcarnitines, the cell can transport these molecules out of the mitochondria for excretion or use in other cellular compartments. This process frees up CoA, which is essential for numerous metabolic pathways, including the TCA cycle and fatty acid oxidation.[3][5]

The Carnitine Shuttle

While the carnitine shuttle is primarily associated with the transport of long-chain fatty acids into the mitochondria for β-oxidation, it also facilitates the transport of shorter-chain acylcarnitines, like this compound, out of the mitochondria. This outward transport is crucial for the acyl-CoA buffering mechanism, allowing the cell to eliminate excess acyl groups that could otherwise inhibit key metabolic enzymes.[6]

This compound as a Biomarker

Elevated levels of this compound in plasma and urine are a key biomarker for several inborn errors of metabolism, most notably Isobutyryl-CoA Dehydrogenase (IBD) deficiency.

Isobutyryl-CoA Dehydrogenase Deficiency (IBDD)

IBDD is a rare autosomal recessive disorder of valine metabolism caused by mutations in the ACAD8 gene.[7] A deficiency in the IBD enzyme leads to the accumulation of isobutyryl-CoA, which is subsequently converted to this compound. This results in significantly elevated concentrations of this compound in the blood and urine of affected individuals.[8][9] Newborn screening programs often use the measurement of C4-carnitine (which includes this compound and its isomer, butyrylcarnitine) to detect IBDD and other metabolic disorders.[8]

Organic Cation Transporter 1 (OCT1) Activity

Recent research has identified this compound as a potential endogenous biomarker for the activity of the Organic Cation Transporter 1 (OCT1), encoded by the SLC22A1 gene.[10][11][12] Individuals with genetic variants of SLC22A1 that result in reduced OCT1 function have been shown to have significantly lower plasma concentrations of this compound.[10][13] This suggests that OCT1 plays a role in the transport and clearance of this compound.

Quantitative Data

The following tables summarize the reported concentrations of this compound in various biological fluids under normal and pathological conditions.

| Analyte | Matrix | Condition | Concentration Range | Citation |

| This compound | Plasma | Healthy Adults (2 active OCT1 alleles) | 22.6 ± 2.6 ng/mL | [13] |

| This compound | Plasma | Healthy Adults (1 active OCT1 allele) | 13.8 ± 1.1 ng/mL | [13] |

| This compound | Plasma | Healthy Adults (0 active OCT1 alleles) | 7.4 ± 0.7 ng/mL | [13] |

| C4-Acylcarnitine | Plasma | Newborns with IBDD | 0.67–2.32 μmol/L | [7] |

| This compound | Urine | Healthy Infants (0-1 year) | 0 µmol/mmol creatinine | [14] |

| C4-Acylcarnitine | Urine | Patients with IBDD | Elevated | [9] |

Experimental Protocols

Quantification of this compound by UPLC-MS/MS

This protocol outlines a general method for the quantification of this compound in plasma or urine using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

1. Sample Preparation:

-

Plasma/Serum: To 100 µL of plasma or serum, add an internal standard solution containing a stable isotope-labeled analog of this compound (e.g., d7-isobutyrylcarnitine).

-

Precipitate proteins by adding 400 µL of ice-cold acetonitrile.

-

Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent, such as 100 µL of the initial mobile phase.

-

Urine: Dilute urine samples with water (e.g., 1:10) and add the internal standard. Centrifuge to remove any particulate matter before injection.

2. UPLC-MS/MS Parameters:

-

UPLC Column: A C18 reversed-phase column is typically used for separation.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the acylcarnitines.

-

Mass Spectrometry: Operated in positive electrospray ionization (ESI+) mode.

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and its internal standard. For this compound, a common transition is m/z 232.2 -> 85.1.

Acylcarnitine Analysis in Cultured Fibroblasts

This method is used to assess the metabolic capacity of cells to process specific substrates and can be used to diagnose inborn errors of metabolism.

1. Cell Culture and Labeling:

-

Culture human skin fibroblasts in appropriate media until confluent.

-

Wash the cells with phosphate-buffered saline (PBS).

-

Incubate the cells in a serum-free medium containing a stable isotope-labeled substrate, such as [U-13C16]palmitate or [U-13C5]valine, and L-carnitine for a defined period (e.g., 24-48 hours).

2. Sample Extraction:

-

After incubation, collect the cell culture medium.

-

Scrape the cells from the culture dish in the presence of a solvent like methanol.

-

Combine the medium and cell suspension.

-

Add an internal standard mix containing various stable isotope-labeled acylcarnitines.

-

Homogenize the sample (e.g., by sonication).

-

Centrifuge to pellet cellular debris.

-

Collect the supernatant for analysis.

3. UPLC-MS/MS Analysis:

-

The analysis is performed as described in the previous protocol, monitoring for the specific mass transitions of the labeled and unlabeled acylcarnitines of interest.

Signaling Pathways and Workflows

Valine Catabolism Pathway

Caption: Mitochondrial catabolism of valine.

Experimental Workflow for Acylcarnitine Analysis

Caption: Experimental workflow for acylcarnitine analysis.

Conclusion

This compound is a multifaceted molecule that serves as a critical intermediate in valine catabolism and plays a vital role in maintaining mitochondrial homeostasis through acyl-CoA buffering. Its accumulation in specific metabolic disorders has established it as a key biomarker for newborn screening and the diagnosis of diseases such as isobutyryl-CoA dehydrogenase deficiency. Furthermore, its association with OCT1 activity opens new avenues for its use as a biomarker in pharmacogenomics and personalized medicine. The analytical methods outlined in this guide provide a robust framework for the accurate quantification of this compound, enabling further research into its physiological roles and clinical significance.

References

- 1. This compound as a Biomarker of OCT1 Activity and Interspecies Differences in its Membrane Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The Acetyl Group Buffering Action of Carnitine Acetyltransferase Offsets Macronutrient-induced Lysine Acetylation of Mitochondrial Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Acetyl Group Buffering Action of Carnitine Acetyltransferase Offsets Macronutrient-Induced Lysine Acetylation of Mitochondrial Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Novel ACAD8 variants identified in Isobutyryl-CoA dehydrogenase deficiency: challenges in phenotypic variability and management - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of a newborn screening follow-up algorithm for the diagnosis of isobutyryl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isobutyryl‐CoA dehydrogenase deficiency associated with autism in a girl without an alternative genetic diagnosis by trio whole exome sequencing: A case report - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

isobutyrylcarnitine metabolic pathway and enzymes involved

An In-depth Technical Guide to the Isobutyrylcarnitine Metabolic Pathway and Associated Enzymes

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (C4-acylcarnitine) is a critical biomarker in human metabolism, primarily associated with the catabolism of the branched-chain amino acid (BCAA) valine. It is an esterified form of carnitine and isobutyryl-coenzyme A (isobutyryl-CoA), a key intermediate in the valine degradation pathway. The quantification of this compound in biological fluids, particularly dried blood spots, is a cornerstone of newborn screening programs for the detection of inborn errors of metabolism. An elevated level of this compound is the primary indicator for Isobutyryl-CoA Dehydrogenase Deficiency (IBDD), a rare autosomal recessive disorder. This guide provides a comprehensive overview of the this compound metabolic pathway, the enzymes involved, its clinical significance, and the experimental protocols used for its study.

The Metabolic Pathway of Valine Catabolism

This compound is not part of the main valine catabolic pathway but rather a metabolic overflow product that is formed when the pathway intermediate, isobutyryl-CoA, accumulates. The catabolism of valine is a multi-step mitochondrial process that converts the amino acid into propionyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle.[1]

The initial steps are common to all three BCAAs (valine, leucine, and isoleucine):

-

Transamination: The first step is a reversible transamination of valine to α-ketoisovalerate, catalyzed by a branched-chain aminotransferase (BCAT).[1]

-

Oxidative Decarboxylation: The resulting α-ketoisovalerate undergoes irreversible oxidative decarboxylation to form isobutyryl-CoA. This reaction is catalyzed by the mitochondrial branched-chain α-keto acid dehydrogenase complex (BCKDH).[2]

The pathway then becomes specific for valine metabolism: 3. Dehydrogenation: Isobutyryl-CoA is oxidized to methacrylyl-CoA. This is the critical step catalyzed by isobutyryl-CoA dehydrogenase (IBDH), an enzyme encoded by the ACAD8 gene.[3][4] A deficiency in this enzyme leads to the accumulation of isobutyryl-CoA. 4. Subsequent Steps: Methacrylyl-CoA is further metabolized through a series of reactions involving hydration, deacylation, oxidation, and CoA re-ligation to ultimately yield propionyl-CoA.[1]

When isobutyryl-CoA accumulates due to a blockage in the pathway (e.g., IBDH deficiency), it is shunted into a detoxification pathway through conjugation with carnitine.

-

Formation of this compound: The accumulated isobutyryl-CoA is converted to this compound by the action of carnitine acyltransferases, notably carnitine acetyltransferase (CrAT).[5] This reaction regenerates the pool of free coenzyme A, which is crucial for other metabolic functions.[6]

Key Enzymes Involved

Branched-Chain Aminotransferase (BCAT)

BCATs catalyze the initial, reversible transamination of all three BCAAs. There are two main isoforms: the cytosolic BCAT1 and the mitochondrial BCAT2. This step transfers the amino group from valine to α-ketoglutarate, producing α-ketoisovalerate and glutamate.[1]

Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDH)

This large, multi-enzyme complex is located on the inner mitochondrial membrane and is a member of the α-ketoacid dehydrogenase complex family, which also includes the pyruvate dehydrogenase complex.[2] It catalyzes the irreversible oxidative decarboxylation of the α-keto acids derived from all three BCAAs.[2] The activity of the BCKDH complex is tightly regulated, often by phosphorylation and dephosphorylation.[1]

Isobutyryl-CoA Dehydrogenase (IBDH)

IBDH, encoded by the ACAD8 gene, is a mitochondrial flavoenzyme belonging to the acyl-CoA dehydrogenase (ACAD) family.[4][7] It specifically catalyzes the α,β-dehydrogenation of isobutyryl-CoA to methacrylyl-CoA, the third step in valine catabolism.[3][4] Pathogenic variants in the ACAD8 gene reduce or eliminate IBDH activity, leading to the accumulation of isobutyryl-CoA and its derivatives.[3]

Carnitine Acyltransferases

This family of enzymes catalyzes the reversible transfer of acyl groups between coenzyme A and carnitine.[5] Carnitine acetyltransferase (CrAT) is particularly relevant for short-chain acyl-CoAs. Studies on purified recombinant human CrAT have shown that it efficiently converts short- and medium-chain acyl-CoAs (from C2 to C10), including isobutyryl-CoA, into their corresponding acylcarnitine esters.[5][8] This function is crucial for buffering the mitochondrial acyl-CoA pool and exporting excess acyl groups from the mitochondria.[5]

Clinical Significance: Isobutyryl-CoA Dehydrogenase Deficiency (IBDD)

IBDD is a rare autosomal recessive disorder of valine metabolism caused by mutations in the ACAD8 gene.[7][9] The deficiency of the IBDH enzyme leads to the accumulation of isobutyryl-CoA, which is subsequently converted to this compound (C4-acylcarnitine) and isobutyrylglycine.[7][9]

-

Clinical Presentation: Most individuals with IBDD identified through newborn screening are asymptomatic.[10] However, some affected individuals may present with clinical symptoms, particularly during periods of metabolic stress like fasting or illness. Reported symptoms include weak muscle tone (hypotonia), developmental delay, poor growth, anemia, and dilated cardiomyopathy.[7][11]

-

Diagnosis: The primary diagnostic marker is an elevated level of C4-acylcarnitine detected in dried blood spots during newborn screening.[12] Confirmatory testing is essential and involves a multi-step process.

Quantitative Data Summary

Quantitative analysis of enzyme kinetics and metabolite concentrations is crucial for understanding the pathophysiology of IBDD and for developing diagnostic and therapeutic strategies.

Table 1: Enzyme Kinetic Data

| Enzyme | Substrate | kcat/Km (µM⁻¹ s⁻¹) | Organism/System | Reference |

|---|---|---|---|---|

| Isobutyryl-CoA Dehydrogenase (IBDH) | Isobutyryl-CoA | 0.8 | Recombinant Human (E. coli expressed) | [13] |

| Isobutyryl-CoA Dehydrogenase (IBDH) | (S)-2-Methylbutyryl-CoA | 0.23 | Recombinant Human (E. coli expressed) | [13] |

| Isobutyryl-CoA Dehydrogenase (IBDH) | n-Propionyl-CoA | 0.04 | Recombinant Human (E. coli expressed) |[13] |

Table 2: Biomarker Concentrations in IBDD

| Biomarker | Specimen | Typical Finding in IBDD | Normal Range | Reference |

|---|---|---|---|---|

| C4-Acylcarnitine | Dried Blood Spot / Plasma | Significantly Elevated | Varies by lab; cutoffs often < 1.0 µmol/L | [11][14] |

| C4-Acylcarnitine | Urine | Elevated | Typically low or undetectable | [15] |

| Isobutyrylglycine | Urine | Elevated (in some patients) | 0 - 3 mmol/mol creatinine |[9][15] |

Experimental Protocols

Protocol: Acylcarnitine Profiling by Tandem Mass Spectrometry (MS/MS)

This protocol outlines the analysis of acylcarnitines from dried blood spots (DBS), a standard method for newborn screening.[16]

-

Sample Preparation:

-

Punch a 3 mm disk from the DBS card into a single well of a 96-well microtiter plate.[16]

-

Add 100 µL of an extraction solution (typically HPLC-grade methanol) containing a mixture of stable isotope-labeled internal standards (e.g., deuterated acylcarnitines) to each well.[16]

-

Seal the plate and agitate on a plate shaker for 30-60 minutes at room temperature to elute the analytes.[16]

-

-

Derivatization (Butylation):

-

Transfer the methanol extract to a new 96-well plate and evaporate the solvent to complete dryness under a gentle stream of nitrogen or using a vacuum concentrator.

-

Add 50-100 µL of 3N hydrochloric acid (HCl) in n-butanol to each dried sample. This reagent butylates the carboxyl group of the acylcarnitines, which improves their ionization efficiency and chromatographic behavior.[16]

-

Seal the plate and incubate at 60-65°C for 15-30 minutes.[16]

-

After incubation, evaporate the butanolic HCl to dryness under nitrogen.

-

-

Analysis:

-

Reconstitute the dried, derivatized samples in a mobile phase solution suitable for injection.

-

Analyze the samples using flow-injection analysis (FIA) or ultra-performance liquid chromatography (UPLC) coupled to a tandem mass spectrometer (MS/MS).[6][17]

-

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode. A precursor ion scan of m/z 85 is commonly used, as all butylated acylcarnitines fragment to produce a characteristic product ion at this mass-to-charge ratio.

-

Quantification is achieved by comparing the signal intensity of each endogenous acylcarnitine to its corresponding stable isotope-labeled internal standard.

-

Protocol: IBDH Enzyme Activity Assay in Fibroblasts

This protocol provides a framework for measuring IBDH enzyme activity in cultured skin fibroblasts, which is a definitive method for confirming IBDD. The principle is based on measuring the conversion of a labeled substrate by the enzyme in cell lysates or isolated mitochondria.[18][19]

-

Cell Culture and Mitochondria Isolation:

-

Culture patient and control skin fibroblasts under standard conditions until confluent.

-

Harvest the cells by trypsinization.

-

To reduce interference from non-specific reactions, isolate mitochondria from the fibroblast homogenates. This can be achieved through protease treatment, Dounce homogenization, and differential centrifugation.[20]

-

-

Enzyme Reaction:

-

The assay is typically a "tritium release assay" using a radiolabeled substrate, [2,3-³H]isobutyryl-CoA.[19]

-

Prepare a reaction mixture containing a buffered solution (e.g., potassium phosphate buffer, pH 7.5), an electron acceptor (e.g., phenazine methosulfate), and the isolated mitochondria (as the enzyme source).

-

Initiate the reaction by adding the [2,3-³H]isobutyryl-CoA substrate. The IBDH-catalyzed dehydrogenation reaction releases tritium (³H) which forms tritiated water (³H₂O).

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

To determine the specific enzyme activity, run a parallel reaction for each sample containing a specific inhibitor of the enzyme to measure background (nonspecific) tritium release.[19]

-

-

Quantification and Analysis:

-

Stop the reaction (e.g., by adding perchloric acid).

-

Separate the ³H₂O product from the unreacted [2,3-³H]isobutyryl-CoA substrate using an anion-exchange column.

-

Quantify the amount of ³H₂O in the eluate using liquid scintillation counting.

-

Calculate the specific enzyme activity by subtracting the nonspecific release from the total release and normalizing to the protein concentration of the mitochondrial preparation (e.g., in pmol/min/mg protein).

-

Compare the activity in patient fibroblasts to that of control fibroblasts to determine the extent of the enzyme deficiency.

-

Protocol: ACAD8 Gene Sequencing

Molecular genetic testing is used to identify the pathogenic variants in the ACAD8 gene responsible for IBDD. The ACAD8 gene consists of 11 exons.[21][22]

-

DNA Extraction:

-

Extract genomic DNA from a patient sample (e.g., whole blood, buccal swab, or cultured fibroblasts) using a standard commercial extraction kit.

-

-

PCR Amplification:

-

Design primers to amplify all 11 coding exons and the adjacent intron-exon boundaries of the ACAD8 gene.

-

Perform polymerase chain reaction (PCR) for each exon to generate sufficient DNA for sequencing.

-

-

Sequencing:

-

Sanger Sequencing (Traditional Method): Purify the PCR products and sequence them using bidirectional Sanger sequencing. This method is often used to confirm findings from NGS or for targeted variant analysis.[22]

-

Next-Generation Sequencing (NGS) (Modern Method): Utilize a targeted gene panel that includes ACAD8 or perform whole-exome sequencing. Genomic DNA is fragmented, and target regions are captured using specific probes before being sequenced on an NGS platform.[23]

-

-

Data Analysis:

-

Align the sequencing reads to the human reference genome (ACAD8 reference sequence).

-

Perform variant calling to identify single nucleotide variants (SNVs), small insertions, and deletions.

-

Analyze the identified variants using bioinformatics tools and databases (e.g., ClinVar, HGMD) to predict their pathogenicity (e.g., missense, nonsense, frameshift, splice site).

-

If a deletion or duplication is suspected, perform a copy number variant (CNV) analysis using methods like qPCR or MLPA.[23]

-

-

Interpretation and Reporting:

-

Classify variants according to established guidelines (e.g., ACMG).

-

Confirm the presence of biallelic (homozygous or compound heterozygous) pathogenic variants consistent with an autosomal recessive inheritance pattern. Parental testing can be used to confirm that the variants are on opposite alleles (in trans).[21]

-

Conclusion and Future Directions

The this compound metabolic pathway is a well-defined segment of valine catabolism with significant clinical relevance. This compound serves as a sensitive and specific biomarker for IBDD, enabling early detection through newborn screening and preventing potential clinical sequelae. For researchers and drug development professionals, this pathway offers insights into mitochondrial function, BCAA metabolism, and the cellular mechanisms for handling metabolic stress. Future research may focus on elucidating the full clinical spectrum of IBDD, understanding the factors that trigger symptoms in susceptible individuals, and exploring therapeutic strategies beyond dietary management, such as chaperone therapies or gene-based interventions for patients with severe phenotypes. Furthermore, profiling acylcarnitines, including this compound, can be a valuable tool in drug development to assess off-target effects on mitochondrial fatty acid and amino acid metabolism.[16]

References

- 1. Overview of Valine Metabolism - Creative Proteomics [creative-proteomics.com]

- 2. Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia [en.wikipedia.org]

- 3. medlineplus.gov [medlineplus.gov]

- 4. ACAD8 - Wikipedia [en.wikipedia.org]

- 5. Substrate specificity of human carnitine acetyltransferase: Implications for fatty acid and branched-chain amino acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acylcarnitine analysis by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isobutyryl‐CoA dehydrogenase deficiency associated with autism in a girl without an alternative genetic diagnosis by trio whole exome sequencing: A case report - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Carnitine O-Acetyltransferase as a Central Player in Lipid and Branched-Chain Amino Acid Metabolism, Epigenetics, Cell Plasticity, and Organelle Function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isobutyrylglycine - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]

- 10. Isobutyryl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]

- 11. health.state.mn.us [health.state.mn.us]

- 12. babysfirsttest.org [babysfirsttest.org]

- 13. Identification of isobutyryl-CoA dehydrogenase and its deficiency in humans [kops.uni-konstanz.de]

- 14. oklahoma.gov [oklahoma.gov]

- 15. pediatric.testcatalog.org [pediatric.testcatalog.org]

- 16. benchchem.com [benchchem.com]

- 17. UPLC-MS/MS analysis of C5-acylcarnitines in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mayocliniclabs.com [mayocliniclabs.com]

- 19. Isovaleryl-CoA dehydrogenase activity in isovaleric acidemia fibroblasts using an improved tritium release assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Demonstration of a specific mitochondrial isovaleryl-CoA dehydrogenase deficiency in fibroblasts from patients with isovaleric acidemia - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Identification of Six Novel Variants of ACAD8 in Isobutyryl-CoA Dehydrogenase Deficiency With Increased C4 Carnitine Using Tandem Mass Spectrometry and NGS Sequencing [frontiersin.org]

- 22. Identification of Six Novel Variants of ACAD8 in Isobutyryl-CoA Dehydrogenase Deficiency With Increased C4 Carnitine Using Tandem Mass Spectrometry and NGS Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Isobutyryl-CoA Dehydrogenase Deficiency (ACAD8 Single Gene Test) | Fulgent Genetics [fulgentgenetics.com]

Endogenous Biosynthesis of Isobutyrylcarnitine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the endogenous biosynthesis of isobutyrylcarnitine, a critical intermediate in the catabolism of the branched-chain amino acid valine. Elevated levels of this compound serve as a key biomarker for the inborn error of metabolism, isobutyryl-CoA dehydrogenase deficiency (IBDD). This document details the metabolic pathway, key enzymatic reactions, and regulatory mechanisms governing its formation. Furthermore, it presents detailed experimental protocols for the quantification of this compound and related metabolites, alongside a curated summary of quantitative data from healthy and patient populations. Visualizations of the core metabolic pathway and experimental workflows are provided to facilitate a deeper understanding of the underlying biochemical and analytical processes.

The Core Metabolic Pathway: Valine Catabolism

The primary route for the endogenous synthesis of this compound is through the catabolism of the essential amino acid, L-valine. This process predominantly occurs within the mitochondria of various tissues, with the liver playing a significant role. The pathway involves a series of enzymatic steps that convert valine into isobutyryl-CoA, the direct precursor of this compound.

The key enzymatic steps are as follows:

-

Transamination: L-valine is first converted to α-ketoisovalerate by the action of a branched-chain amino acid aminotransferase (BCAT). This reaction typically occurs in the cytosol, and the resulting α-ketoisovalerate is then transported into the mitochondrial matrix.[1]

-

Oxidative Decarboxylation: Inside the mitochondria, the branched-chain α-keto acid dehydrogenase (BCKDH) complex catalyzes the irreversible oxidative decarboxylation of α-ketoisovalerate to form isobutyryl-CoA.[2][3][4][5][6]

-

Dehydrogenation: Isobutyryl-CoA is then oxidized to methacrylyl-CoA by the mitochondrial enzyme isobutyryl-CoA dehydrogenase (IBD), which is encoded by the ACAD8 gene.[7][8][9] A deficiency in this enzyme leads to the accumulation of isobutyryl-CoA.

-

Carnitine Conjugation: The accumulating isobutyryl-CoA is subsequently conjugated with L-carnitine to form this compound. This reaction is catalyzed by carnitine acyltransferases, which are present in both the mitochondria and cytosol.[10] This conversion is a detoxification mechanism, as it sequesters the potentially toxic isobutyryl-CoA and facilitates its transport out of the mitochondria and eventually its excretion in urine.

Regulatory Mechanisms

The biosynthesis of this compound is intrinsically linked to the regulation of the valine catabolic pathway. The primary control point is the branched-chain α-keto acid dehydrogenase (BCKDH) complex.

-

Allosteric Regulation: The activity of the BCKDH complex is allosterically inhibited by its product, isobutyryl-CoA, and activated by its substrate, α-ketoisovalerate.[2][3][6]

-

Transcriptional Regulation: The expression of the ACAD8 gene, which codes for isobutyryl-CoA dehydrogenase, is influenced by various transcription factors.[11][12]

Quantitative Data

The concentration of this compound, often measured as part of the C4-acylcarnitine pool, is a critical diagnostic marker. The following tables summarize representative quantitative data from various studies. It is important to note that values can vary between laboratories and methodologies.

Table 1: Plasma this compound/C4-Acylcarnitine Concentrations

| Population | Analyte | Mean Concentration (µmol/L) | Range (µmol/L) | Reference |

| Healthy Adults | This compound | 0.05 | <0.2 | [13] |

| Healthy Adults | C4-Acylcarnitine | - | 0.12 - 0.46 | [7] |

| IBDD Patients (Newborns) | C4-Acylcarnitine | 1.30 | 0.67 - 2.32 | [7] |

Table 2: Urine this compound/C4-Acylcarnitine Concentrations

| Population | Analyte | Concentration (mmol/mol creatinine) | Reference |

| Healthy Individuals | C4-Acylcarnitine | <3.00 | [14] |

| IBDD Patients | C4-Acylcarnitine | Elevated | [14] |

Experimental Protocols

Accurate quantification of this compound is essential for clinical diagnosis and research. The gold standard method is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantification of this compound by LC-MS/MS

This protocol outlines the general steps for the analysis of this compound in plasma or dried blood spots.

4.1.1. Sample Preparation

-

Plasma:

-

To 50 µL of plasma, add 150 µL of a precipitation solution (e.g., acetonitrile) containing a known concentration of a stable isotope-labeled internal standard (e.g., d3-butyrylcarnitine).

-

Vortex vigorously to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).

-

-

Dried Blood Spots (DBS):

-

Punch a 3 mm disc from the DBS into a well of a 96-well plate.

-

Add an extraction solution (e.g., methanol) containing the internal standard.

-

Agitate the plate to facilitate extraction.

-

Transfer the extract to a new plate and proceed with derivatization or direct injection.

-

4.1.2. Chromatographic Separation

Chromatographic separation is crucial to differentiate this compound from its isomer, butyrylcarnitine.

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of an ion-pairing agent (e.g., heptafluorobutyric acid) and a buffer (e.g., ammonium formate), is effective for separation.[15]

-

Flow Rate: A typical flow rate is around 0.4-0.6 mL/min.

4.1.3. Tandem Mass Spectrometry (MS/MS) Detection

-

Ionization: Electrospray ionization (ESI) in positive ion mode is used.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for sensitive and specific detection. The precursor ion (the protonated molecule [M+H]+) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.

Table 3: Exemplary MRM Transitions for this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |

| This compound | 232.2 | 85.1 | ~15-25 | [13][15] |

| d3-Butyrylcarnitine (IS) | 235.2 | 85.1 | ~15-25 | [13] |

Note: Optimal collision energies should be determined empirically on the specific instrument used.

References

- 1. Graphviz [graphviz.org]

- 2. pnas.org [pnas.org]

- 3. Structure-based design and mechanisms of allosteric inhibitors for mitochondrial branched-chain α-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regulation of branched-chain alpha-keto acid dehydrogenase kinase expression in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regulation of the branched-chain alpha-ketoacid dehydrogenase and elucidation of a molecular basis for maple syrup urine disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Novel ACAD8 variants identified in Isobutyryl-CoA dehydrogenase deficiency: challenges in phenotypic variability and management [frontiersin.org]

- 8. ACAD8 - Wikipedia [en.wikipedia.org]

- 9. medlineplus.gov [medlineplus.gov]

- 10. This compound as a Biomarker of OCT1 Activity and Interspecies Differences in its Membrane Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 11. genecards.org [genecards.org]

- 12. ACAD8 acyl-CoA dehydrogenase family member 8 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 13. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mayocliniclabs.com [mayocliniclabs.com]

- 15. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]

Physiological Concentrations of Isobutyrylcarnitine in Human Plasma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyrylcarnitine (IBC) is an acylcarnitine that serves as a key intermediate in the metabolic pathways of the branched-chain amino acid valine.[1][2] It is formed when the acyl group from isobutyryl-CoA is transferred to carnitine.[2] Acylcarnitines, in general, are essential for the transport of fatty acids into the mitochondria for beta-oxidation, a critical process for cellular energy production.[3][4] Recent genome-wide association studies have highlighted a strong link between plasma this compound concentrations and genetic variations in the organic cation transporter 1 (OCT1), encoded by the SLC22A1 gene.[2][5] This has led to growing interest in this compound as a potential endogenous biomarker for OCT1 activity, which is crucial for the hepatic uptake of many drugs and endogenous compounds.[2][6][7][8] This technical guide provides an in-depth overview of the physiological concentrations of this compound in human plasma, detailed experimental protocols for its quantification, and a summary of its metabolic significance.

Quantitative Data on Plasma this compound Concentrations

The physiological concentrations of this compound in human plasma exhibit significant interindividual variability, which is largely influenced by the genetic makeup of the OCT1 transporter.[2] Individuals with fully active OCT1 alleles tend to have higher plasma this compound levels compared to those with deficient OCT1 function.[2][5] The following table summarizes the reported plasma concentrations in healthy adult volunteers based on their OCT1 genotype.

| OCT1 Genotype (Number of Active Alleles) | Mean Plasma Concentration (ng/mL) | Standard Error of the Mean (SEM) (ng/mL) | Reference |

| Two Active Alleles | 22.6 | 2.6 | [2] |

| One Active Allele | 13.8 | 1.1 | [2] |

| Zero Active Alleles | 7.4 | 0.7 | [2] |

Note: These values are based on a study of 65 healthy volunteers.[2] It is important to note that factors such as age, sex, and diet were not found to be significant influencers of this compound plasma concentrations in this cohort.[2]

Metabolic Pathway of this compound

This compound is a product of the catabolism of the branched-chain amino acid valine.[1][2] The metabolic process begins with the transamination of valine, followed by oxidative decarboxylation to form isobutyryl-CoA. The isobutyryl group is then transferred to carnitine by carnitine acyltransferase, forming this compound.[2] This reaction is crucial for maintaining a sufficient pool of free coenzyme A within the mitochondria.[2]

Metabolic pathway of this compound synthesis from valine.

Experimental Protocols for this compound Quantification

The accurate quantification of this compound in human plasma is predominantly achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][9][10][11] This method offers high sensitivity and specificity, allowing for the precise measurement of low-concentration analytes in complex biological matrices.[7]

1. Sample Preparation

-

Objective: To extract this compound from plasma and remove interfering substances.

-

Procedure:

-

Collect whole blood in tubes containing an anticoagulant (e.g., sodium heparin).[12]

-

Centrifuge the blood sample to separate the plasma.

-

To a small volume of plasma (e.g., 50 µL), add a protein precipitation agent, typically acetonitrile, often containing a deuterated internal standard (e.g., d3-isobutyrylcarnitine) for accurate quantification.[10]

-

Vortex the mixture to ensure thorough mixing and complete protein precipitation.

-

Centrifuge the sample at high speed to pellet the precipitated proteins.

-

Transfer the supernatant, containing the this compound, to a clean tube or a 96-well plate for analysis.

-

2. Liquid Chromatography (LC)

-

Objective: To separate this compound from other components in the extract before detection.

-

Typical Column: A hydrophilic interaction chromatography (HILIC) column is often used for the separation of polar compounds like acylcarnitines.[7]

-

Mobile Phase: A gradient elution is typically employed, starting with a high percentage of organic solvent (e.g., acetonitrile) with a small amount of an aqueous buffer (e.g., ammonium formate with formic acid) and gradually increasing the aqueous component.[9]

-

Flow Rate: A typical flow rate is in the range of 0.3-0.6 mL/min.

3. Tandem Mass Spectrometry (MS/MS)

-

Objective: To detect and quantify this compound with high specificity.

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.[10][11]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification. This involves selecting the precursor ion of this compound (m/z 218.2) and a specific product ion (e.g., m/z 85.1) generated by collision-induced dissociation. The transition for the internal standard is also monitored.

-

Quantification: The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound.

Experimental workflow for this compound quantification.

Conclusion

The physiological concentration of this compound in human plasma is a dynamic parameter significantly influenced by the activity of the OCT1 transporter. Its reliable quantification by LC-MS/MS provides a valuable tool for researchers and drug development professionals. As an emerging endogenous biomarker, monitoring plasma this compound levels holds promise for assessing OCT1-mediated drug-drug interactions and for furthering our understanding of the metabolic consequences of genetic variations in drug transporter proteins. Further research is warranted to establish definitive reference ranges across diverse populations and to fully elucidate the clinical utility of this compound as a biomarker in various disease states.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound as a Biomarker of OCT1 Activity and Interspecies Differences in its Membrane Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: Showing metabocard for Isobutyryl-L-carnitine (HMDB0000736) [hmdb.ca]

- 4. biomed.cas.cz [biomed.cas.cz]

- 5. researchgate.net [researchgate.net]

- 6. LC-MS/MS method for the quantitation of OCT1 biomarker this compound in human plasma with clinical sample analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rapid measurement of plasma acylcarnitines by liquid chromatography-tandem mass spectrometry without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Measurement of Plasma/Serum Acylcarnitines Using Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 12. Acylcarnitine Profile [healthcare.uiowa.edu]

The Crossroads of Metabolism: Isobutyrylcarnitine and its Intimate Relationship with Branched-Chain Amino Acid Catabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate web of cellular metabolism, the catabolism of branched-chain amino acids (BCAAs)—leucine, isoleucine, and valine—plays a pivotal role in energy homeostasis, protein synthesis, and signaling. Isobutyrylcarnitine, a short-chain acylcarnitine, has emerged as a key metabolic intermediate and biomarker intrinsically linked to the breakdown of valine. Dysregulation in BCAA catabolism is increasingly implicated in a spectrum of metabolic disorders, including obesity, insulin resistance, and rare inborn errors of metabolism. This technical guide provides a comprehensive overview of the core relationship between this compound and BCAA catabolism, detailing the underlying biochemical pathways, quantitative data, and experimental methodologies relevant to researchers and drug development professionals in the field.

The Biochemical Nexus: Valine Catabolism and this compound Formation

The catabolism of all three BCAAs initiates with two common enzymatic steps: a reversible transamination followed by an irreversible oxidative decarboxylation.[1] The pathway for valine degradation proceeds through a series of mitochondrial reactions that ultimately generate propionyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle as succinyl-CoA.[2]

A critical intermediate in this pathway is isobutyryl-CoA. It is at this juncture that this compound is formed through the action of carnitine acyltransferases, which esterify the isobutyryl group from coenzyme A (CoA) to carnitine.[3] This reaction is essential for buffering the mitochondrial acyl-CoA pool and for the transport of acyl groups.[3]

Under normal physiological conditions, isobutyryl-CoA is further metabolized by isobutyryl-CoA dehydrogenase (IBD), a mitochondrial enzyme encoded by the ACAD8 gene.[4] A deficiency in this enzyme leads to the accumulation of isobutyryl-CoA and, consequently, elevated levels of this compound.[4][5] This elevation is a hallmark of Isobutyryl-CoA Dehydrogenase Deficiency (IBDD), a rare autosomal recessive disorder of valine metabolism.[4][6]

Quantitative Insights: this compound and BCAA Levels in Health and Disease

The quantification of this compound and BCAAs in biological fluids is a cornerstone for diagnosing and monitoring metabolic disorders. The following tables summarize key quantitative data from various studies.

Table 1: Plasma this compound (C4) and BCAA Concentrations in Different Populations

| Analyte | Population | Condition | Concentration (µM) | Reference |

| This compound (C4) | Newborns (Screening) | Isobutyryl-CoA Dehydrogenase Deficiency (IBDD) | 0.67 - 2.32 (mean: 1.30) | [7] |

| Newborns (Screening) | Short-Chain Acyl-CoA Dehydrogenase Deficiency (SCADD) | Markedly elevated C4-carnitine | [8] | |

| Adults | Overweight/Obese with Metabolic Syndrome | Total BCAAs: 507.7 ± 93.3 | [5] | |

| Adults | Overweight/Obese without Metabolic Syndrome | Total BCAAs: 460.8 ± 83.4 | [5] | |

| Adults | Normal Weight | Total BCAAs: 413.8 ± 83.5 | [5] | |

| Leucine | Adults | Overweight/Obese with Metabolic Syndrome | 163.3 ± 30.8 | [5] |

| Adults | Lean | ~120-137 | [9] | |

| Isoleucine | Adults | Overweight/Obese with Metabolic Syndrome | 82.1 ± 15.6 | [5] |

| Valine | Adults | Overweight/Obese with Metabolic Syndrome | 262.2 ± 56.3 | [5] |

Table 2: BCAA Catabolism Flux Rates in Different Tissues

| Tissue | Contribution to Whole-Body BCAA Oxidation | Reference |

| Skeletal Muscle | 59% | [10] |

| Brown Adipose Tissue | 19% | [10] |

| Liver | Decreased in obesity | [11] |

| White Adipose Tissue | Decreased in obesity | [11] |

Signaling Pathways and Regulation of BCAA Catabolism

The catabolism of BCAAs is tightly regulated, primarily at the level of the branched-chain α-keto acid dehydrogenase (BCKDH) complex, the rate-limiting enzyme.[12] The activity of BCKDH is controlled by a phosphorylation/dephosphorylation cycle, governed by BCKDH kinase (BCKDK) and BCKDH phosphatase (PPM1K).[13]

Several signaling pathways are known to influence BCAA metabolism:

-

mTORC1 Signaling: The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and metabolism. Leucine, one of the BCAAs, is a potent activator of mTORC1.[12] Activated mTORC1 can, in turn, influence insulin signaling, creating a complex feedback loop.[14]

-

HIF-1α Signaling: Under hypoxic conditions, hypoxia-inducible factor 1-alpha (HIF-1α) can upregulate the expression of genes involved in BCAA transport and catabolism, such as the BCAA transporter LAT1 and the enzyme BCAT1.[15][16]

-

Sirtuins: Mitochondrial sirtuins, such as SIRT3 and SIRT4, have been implicated in the regulation of BCAA catabolic enzymes.[17][18]

Experimental Protocols

Accurate and reproducible experimental methods are crucial for advancing our understanding of this compound and BCAA metabolism.

Protocol 1: Acylcarnitine Profiling in Dried Blood Spots by Tandem Mass Spectrometry (MS/MS)

This protocol is widely used in newborn screening for the detection of inborn errors of metabolism.

-

Sample Preparation:

-

A 3 mm disk is punched from a dried blood spot into a 96-well plate.

-

100 µL of a methanol solution containing deuterated internal standards is added to each well for extraction.

-

The plate is agitated and then centrifuged.

-

The supernatant is transferred to a new plate and dried under nitrogen.

-

-

Derivatization:

-

The dried extract is derivatized to butyl esters by adding 50-100 µL of 3N HCl in n-butanol and incubating at 65°C for 15 minutes.

-

The derivatization reagent is then evaporated under nitrogen.

-

-

Analysis:

-

The residue is reconstituted in a suitable solvent for analysis.

-

Acylcarnitines are analyzed by flow injection analysis-tandem mass spectrometry (FIA-MS/MS).

-

Protocol 2: Quantification of this compound in Plasma using LC-MS/MS

This method provides high specificity and sensitivity for the quantification of this compound.

-

Sample Preparation:

-

Plasma samples are deproteinized by adding a cold organic solvent (e.g., acetonitrile) containing an isotopically labeled internal standard (e.g., d3-isobutyrylcarnitine).

-

Samples are vortexed and centrifuged to pellet the precipitated proteins.

-

The supernatant is transferred for analysis.

-

-

Chromatographic Separation:

-

An aliquot of the supernatant is injected onto a liquid chromatography (LC) system.

-

A hydrophilic interaction liquid chromatography (HILIC) column is often used for separation.

-

A gradient elution with a mobile phase consisting of acetonitrile and an aqueous buffer (e.g., ammonium formate) is employed.

-

-

Mass Spectrometric Detection:

-

The eluent from the LC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Detection is performed in multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for this compound and its internal standard.

-

Protocol 3: In Vitro Assessment of BCAA Oxidation in Cultured Cells (e.g., C2C12 myotubes)

This assay measures the catabolic flux of BCAAs in a controlled cellular environment.

-

Cell Culture and Treatment:

-

C2C12 myoblasts are differentiated into myotubes.

-

Myotubes are treated with experimental compounds as required.

-

-

Radiolabeled Substrate Incubation:

-

The culture medium is replaced with a buffer containing a radiolabeled BCAA (e.g., [1-¹⁴C]-valine).

-

Cells are incubated to allow for the metabolism of the labeled substrate.

-

-

Measurement of ¹⁴CO₂ Production:

-

The production of ¹⁴CO₂ from the oxidation of the radiolabeled BCAA is captured and quantified using a scintillation counter. This provides a direct measure of BCAA catabolic activity.

-

Protocol 4: In Vitro Analysis of Valine Metabolism in Fibroblasts using Stable Isotope Tracers

This method is used to diagnose IBDD by assessing the metabolic fate of valine.[4]

-

Cell Culture:

-

Patient-derived fibroblasts are cultured to confluence.

-

-

Stable Isotope Incubation:

-

The culture medium is replaced with a special medium containing L-[¹³C₅]-valine.

-

Cells are incubated for a defined period (e.g., 24-48 hours).

-

-

Acylcarnitine Analysis:

-

The culture medium is collected, and acylcarnitines are extracted.

-

The extracted acylcarnitines are analyzed by tandem mass spectrometry to detect the incorporation of ¹³C into this compound. In IBDD, a significant increase in ¹³C₄-isobutyrylcarnitine will be observed.[4]

-

Experimental and Diagnostic Workflows

The following diagrams illustrate logical workflows for research and clinical diagnosis related to this compound and BCAA catabolism.

Conclusion

This compound serves as a critical node in the metabolic network, directly reflecting the flux through the valine catabolic pathway. Its measurement provides invaluable insights into both rare and common metabolic diseases. For researchers, scientists, and drug development professionals, a thorough understanding of the intricate relationship between this compound and BCAA catabolism is paramount. The continued refinement of analytical techniques and the application of sophisticated experimental models will undoubtedly unravel further complexities in this vital area of metabolism, paving the way for novel diagnostic and therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Isolated isobutyryl-CoA dehydrogenase deficiency: an unrecognized defect in human valine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. oatext.com [oatext.com]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. Rare disorders of metabolism with elevated butyryl- and isobutyryl-carnitine detected by tandem mass spectrometry newborn screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Mini-Review: Short-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Progress on Branched-Chain Amino Acids in Obesity, Diabetes, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Critical Role of the Branched Chain Amino Acids (BCAAs) Catabolism-Regulating Enzymes, Branched-Chain Aminotransferase (BCAT) and Branched-Chain α-Keto Acid Dehydrogenase (BCKD), in Human Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The BCKDH kinase and phosphatase integrate BCAA and lipid metabolism via regulation of ATP-citrate lyase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Elevated BCAA catabolism reverses the effect of branched-chain ketoacids on glucose transport in mTORC1-dependent manner in L6 myotubes | Journal of Nutritional Science | Cambridge Core [cambridge.org]

- 15. Regulation of branched-chain amino acid metabolism by hypoxia-inducible factor in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Regulation of branched-chain amino acid metabolism by hypoxia-inducible factor in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. SIRT4 is an early regulator of branched-chain amino acid catabolism that promotes adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Metabolic regulation by SIRT3: implications for tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Isobutyrylcarnitine: Discovery, Chemical Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyrylcarnitine is a short-chain acylcarnitine that has garnered significant attention in the scientific community for its role as a biomarker in various metabolic disorders and for its involvement in drug-transporter interactions. This technical guide provides a comprehensive overview of the discovery, chemical properties, metabolic pathways, and analytical methodologies related to this compound, tailored for professionals in research and drug development.

Discovery and Nomenclature

Acylcarnitines were first identified over seven decades ago, recognized for their crucial role in the transport of fatty acids into the mitochondria for beta-oxidation.[1] this compound, a specific short-chain acylcarnitine, is an ester of L-carnitine and isobutyric acid.[1] It is systematically named (3R)-3-[(2-methylpropanoyl)oxy]-4-(trimethylazaniumyl)butanoate.[2][3]

Chemical and Physical Properties

A comprehensive understanding of the chemical and physical properties of this compound is essential for its analysis and for understanding its biological behavior. While many of its properties are predicted, they provide valuable insights for experimental design.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₁NO₄ | [2][4] |

| Molecular Weight | 231.29 g/mol | [2][4] |

| CAS Number | 25518-49-4 | [3][4] |

| Appearance | White to off-white solid/powder | [4][5] |

| Water Solubility | 125 mg/mL (ultrasonic) | [5] |

| Melting Point | Not Available (Experimental) | [1][3] |

| logP (Predicted) | -2.1 | [6] |

| Optical Activity | [α]/D -22±2°, c = 1 in H₂O | [4] |

Metabolic Pathway of this compound

This compound is an intermediate in the catabolism of the branched-chain amino acid valine.[7][8][9][10] The formation of this compound occurs within the mitochondria and is a result of the conjugation of isobutyryl-CoA with L-carnitine.

The metabolic pathway from valine to this compound involves a series of enzymatic reactions:

-

Transamination of Valine: The catabolism begins with the transamination of valine to α-ketoisovalerate, a reaction catalyzed by branched-chain aminotransferase (BCAT).[8]

-

Oxidative Decarboxylation: α-ketoisovalerate is then oxidatively decarboxylated to form isobutyryl-CoA by the branched-chain α-keto acid dehydrogenase (BCKD) complex.[9]

-

Dehydrogenation of Isobutyryl-CoA: Isobutyryl-CoA is subsequently dehydrogenated to methacrylyl-CoA by isobutyryl-CoA dehydrogenase (IBD), an enzyme encoded by the ACAD8 gene.[11][12]

-

Formation of this compound: In instances where isobutyryl-CoA accumulates, it can be converted to this compound through the action of carnitine acetyltransferase (CrAT).[1][13] This reaction is reversible and serves to buffer the intramitochondrial CoA pool.

Biological Significance and Role in Disease

Isobutyryl-CoA Dehydrogenase Deficiency (IBDD)

Elevated levels of this compound in blood and urine are a key diagnostic marker for Isobutyryl-CoA Dehydrogenase Deficiency (IBDD), a rare autosomal recessive inborn error of valine metabolism.[14][15] This condition is caused by mutations in the ACAD8 gene, leading to deficient IBD enzyme activity.[12][16] The resulting accumulation of isobutyryl-CoA is buffered by its conversion to this compound, which is then excreted.[14] While many individuals with IBDD are asymptomatic, some may present with symptoms such as dilated cardiomyopathy, anemia, and developmental delay.[14][15]

Organic Cation Transporter 1 (OCT1) Biomarker

This compound has emerged as a promising endogenous biomarker for the activity of the hepatic organic cation transporter 1 (OCT1), encoded by the SLC22A1 gene.[17] OCT1 is involved in the transport of a wide range of endogenous compounds and drugs. Studies have shown that individuals with genetic variants leading to reduced OCT1 function have significantly lower plasma concentrations of this compound.[17] Therefore, monitoring plasma this compound levels can be a valuable tool in early-phase clinical trials to assess the potential for drug-drug interactions involving OCT1 inhibition.[18][19][20]

Experimental Protocols

The quantification of this compound is predominantly performed using mass spectrometry-based methods, which offer high sensitivity and specificity.

Sample Preparation from Dried Blood Spots (DBS)

Dried blood spots are a common matrix for newborn screening and metabolic profiling.

-

Punching: A 3.2 mm disk is punched from the dried blood spot into a microcentrifuge tube.

-

Extraction: The disk is extracted with 100 µL of a methanol solution containing isotopically labeled internal standards (e.g., d3-isobutyrylcarnitine). The extraction is typically performed at 30°C for 30 minutes with shaking.

-

Filtration and Drying: The extract is filtered through a 0.45 µm filter and then dried under a stream of nitrogen or in a vacuum concentrator.

-

Derivatization (Optional but common for FIA): The dried extract is derivatized with 3N butanolic-HCl at 60°C for 30 minutes to form butyl esters. The sample is then dried again.

-

Reconstitution: The final residue is reconstituted in an appropriate solvent, typically a mixture of methanol and water, prior to analysis.

Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of this compound, allowing for the separation of isomers.

-

Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for the separation of polar compounds like acylcarnitines. A typical HILIC column is an Atlantis HILIC silica column (50 x 2.0mm, 4 µm).[21]

-

Mobile Phase: A gradient elution is commonly used, for example, with mobile phase A consisting of 10mM ammonium acetate in 90:10 acetonitrile/water and mobile phase B as 0.1% formic acid in water.

-

Mass Spectrometry: Detection is achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is used for quantification.

-

MRM Transition for this compound: A common transition is m/z 232.2 → 85.1.[14] The precursor ion (m/z 232.2) corresponds to the [M+H]⁺ of this compound, and the product ion (m/z 85.1) is a characteristic fragment of the carnitine moiety.

-

Internal Standard: An isotopically labeled internal standard, such as d3-isobutyrylcarnitine, is used for accurate quantification, with a corresponding MRM transition (e.g., m/z 235.2 → 85.1).

-

Conclusion

This compound is a multifaceted molecule with significant implications in clinical diagnostics and pharmaceutical development. Its role as a biomarker for IBDD and OCT1 transporter activity underscores the importance of accurate and reliable analytical methods for its quantification. This technical guide provides a foundational understanding of this compound, from its basic chemical properties to its complex metabolic origins and its application in a clinical and research setting. As research in metabolomics continues to expand, the significance of this compound and other acylcarnitines is likely to grow, offering new insights into health and disease.

References

- 1. Human Metabolome Database: Showing metabocard for Isobutyryl-L-carnitine (HMDB0000736) [hmdb.ca]

- 2. This compound | C11H21NO4 | CID 168379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mcdb.ca [mcdb.ca]

- 4. ≥97.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Showing Compound Isobutyryl-L-carnitine (FDB022213) - FooDB [foodb.ca]

- 7. valine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. L-valine degradation I | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Structures of isobutyryl-CoA dehydrogenase and enzyme-product complex: comparison with isovaleryl- and short-chain acyl-CoA dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ACAD8 - Wikipedia [en.wikipedia.org]

- 13. Substrate specificity of human carnitine acetyltransferase: Implications for fatty acid and branched-chain amino acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Novel ACAD8 variants identified in Isobutyryl-CoA dehydrogenase deficiency: challenges in phenotypic variability and management [frontiersin.org]

- 15. providers2.genedx.com [providers2.genedx.com]

- 16. Isobutyryl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]

- 17. Frontiers | this compound as a Biomarker of OCT1 Activity and Interspecies Differences in its Membrane Transport [frontiersin.org]

- 18. researchgate.net [researchgate.net]

- 19. A Multiplexed HILIC-MS/HRMS Assay for the Assessment of Transporter Inhibition Biomarkers in Phase I Clinical Trials: Isobutyryl-Carnitine as an Organic Cation Transporter (OCT1) Biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

- 21. bevital.no [bevital.no]

Isobutyrylcarnitine in Mitochondrial Function and Dysfunction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyrylcarnitine is a short-chain acylcarnitine that plays a crucial role in mitochondrial metabolism. It is an ester of L-carnitine and isobutyric acid, primarily formed within the mitochondria from the catabolism of the branched-chain amino acid, valine. Under normal physiological conditions, this compound is an intermediate in the valine degradation pathway. However, its accumulation in biological fluids can be indicative of underlying mitochondrial dysfunction, particularly in the context of inborn errors of metabolism. This technical guide provides an in-depth overview of this compound's role in mitochondrial function and its implications in mitochondrial dysfunction, with a focus on its utility as a biomarker.

The Role of this compound in Mitochondrial Function

This compound is intrinsically linked to the mitochondrial metabolism of the branched-chain amino acid valine.[1] Following the uptake of valine into the mitochondria, it undergoes a series of enzymatic reactions to be broken down for energy production. A key intermediate in this pathway is isobutyryl-CoA. In a healthy state, isobutyryl-CoA is further metabolized by the enzyme isobutyryl-CoA dehydrogenase. However, to maintain a sufficient pool of free coenzyme A (CoA) within the mitochondrial matrix, isobutyryl-CoA can be converted to this compound through the action of carnitine acyltransferases.[2] This reaction is reversible and allows for the buffering of acyl-CoA pools within the mitochondria. The resulting this compound can then be transported out of the mitochondria into the cytosol.[2]

Metabolic Pathway of this compound Formation

The formation of this compound is a key step in the catabolism of valine. The pathway involves several enzymatic steps within the mitochondria.

Figure 1: Valine catabolism and this compound formation pathway.

This compound in Mitochondrial Dysfunction

Elevated levels of this compound are a hallmark of mitochondrial dysfunction, particularly in the context of inherited metabolic disorders. The accumulation of this and other acylcarnitines can disrupt normal mitochondrial processes and is a key biomarker for disease diagnosis and monitoring.

Isobutyryl-CoA Dehydrogenase Deficiency (IBDD)

The most direct cause of elevated this compound is a deficiency in the enzyme isobutyryl-CoA dehydrogenase (IBD), an autosomal recessive disorder of valine metabolism.[3][4] This deficiency leads to a blockage in the valine catabolic pathway, resulting in the accumulation of isobutyryl-CoA. To regenerate the essential pool of free Coenzyme A, the excess isobutyryl-CoA is converted to this compound, which then accumulates in tissues and biological fluids.[5] While many individuals identified through newborn screening are asymptomatic, clinical presentations can include cardiomyopathy, anemia, and failure to thrive.[6][7][8]

Broader Implications of Acylcarnitine Accumulation

The accumulation of this compound and other acylcarnitines is not only a biomarker but may also contribute to the pathophysiology of mitochondrial dysfunction. The disruption of the acyl-CoA to free CoA ratio can have widespread effects on mitochondrial metabolism. Furthermore, elevated levels of acylcarnitines have been implicated in the activation of proinflammatory signaling pathways and the induction of oxidative stress, although specific research on this compound's direct role in these processes is still emerging.[9]

Quantitative Data on this compound Levels

The quantification of this compound in various biological matrices is crucial for the diagnosis and monitoring of IBDD and other metabolic disorders. The following tables summarize available quantitative data.

Table 1: Plasma/Blood this compound (C4) Concentrations

| Condition | Analyte | Concentration (µmol/L) | Sample Type | Reference |

| IBDD (Newborn Screening) | C4-Acylcarnitine | Mean: 1.30 (Range: 0.67–2.32) | Dried Blood Spot | [3] |

| IBDD (Newborn Screening) | C4-Acylcarnitine | Mean: 1.39 | Dried Blood Spot | [6] |

| SCAD Deficiency (Newborn Screening) | C4-Acylcarnitine | Mean: 1.42 | Dried Blood Spot | [6] |

| Healthy Newborns (Cut-off) | C4-Acylcarnitine | 0.04 - 0.42 | Dried Blood Spot | [6] |

| Condition | Analyte | Concentration (ng/mL) | Sample Type | Reference |

| Healthy Volunteers (2 active OCT1 alleles) | This compound | 22.6 ± 2.6 (mean ± SEM) | Plasma | [2] |

| Healthy Volunteers (1 active OCT1 allele) | This compound | 13.8 ± 1.1 (mean ± SEM) | Plasma | [2] |

| Healthy Volunteers (0 active OCT1 alleles) | This compound | 7.4 ± 0.7 (mean ± SEM) | Plasma | [2] |

Table 2: Urinary this compound (C4) Concentrations

| Condition | Analyte | Concentration (mmol/mol creatinine) | Reference |

| Healthy Individuals (≤ 5.5 years) | This compound | ≤ 4.9 | [10] |

| Healthy Individuals (> 5.5 years) | This compound | ≤ 2.3 | [10] |

| IBDD | Iso-/Butyrylcarnitine (C4) | Elevated | [2] |

| SCAD Deficiency | Iso-/Butyrylcarnitine (C4) | Normal | [2] |

Experimental Protocols

The accurate quantification of this compound is essential for its use as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis.

Protocol for Acylcarnitine Analysis in Plasma

This protocol provides a general framework for the analysis of underivatized acylcarnitines in plasma samples.

Sample Preparation

-

To a 100 µL aliquot of plasma, add an internal standard solution.

-

Add 300 µL of methanol for protein precipitation.

-

Vortex the sample for 10 seconds.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer 100 µL of the supernatant to a new vial.

-

Add 900 µL of 0.1% formic acid in water.

-

Vortex for 10 seconds before injection into the LC-MS/MS system.[6]

LC-MS/MS Parameters

-

Column: A C18 reversed-phase column is typically used for separation.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A gradient elution is employed to separate the acylcarnitines.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) is used for detection and quantification.

Protocol for Acylcarnitine Analysis in Urine

This protocol outlines the steps for analyzing acylcarnitines in urine, which often involves a derivatization step.

Sample Preparation

-

Collect a random urine specimen and freeze immediately.

-

Thaw the urine sample and centrifuge to remove any precipitate.

-

To a small volume of urine (e.g., 10 µL), add an internal standard solution.

-

Dry the sample under a stream of nitrogen.

-

Perform butylation by adding 3N butanolic HCl and incubating at 60°C for 30 minutes.[1]

-

Dry the sample again under nitrogen.

-

Reconstitute the sample in an appropriate solvent (e.g., 1:1 acetonitrile:water) for LC-MS/MS analysis.[1]

LC-MS/MS Parameters

-

Similar LC-MS/MS parameters as for plasma analysis can be used, with adjustments to the gradient and MRM transitions as needed for the butylated derivatives.

Signaling Pathways and Experimental Workflows

The accumulation of acylcarnitines, including this compound, can have downstream effects on cellular signaling. Furthermore, the analysis of this compound is a key component of various experimental workflows in research and drug development.

Acylcarnitine-Induced Proinflammatory Signaling

While specific data for this compound is limited, studies on other acylcarnitines have shown that their accumulation can trigger proinflammatory signaling pathways. This is a critical area for future research to understand the full pathological consequences of IBDD and other related disorders.

Figure 2: Potential acylcarnitine-induced proinflammatory signaling pathway.

Experimental Workflow for Biomarker Validation

The validation of this compound as a biomarker for drug-induced mitochondrial toxicity or for monitoring disease progression follows a structured workflow.

Figure 3: A generalized workflow for the validation of this compound as a biomarker.

Mitochondrial Apoptosis and the Potential Role of Acylcarnitines

Mitochondria play a central role in the intrinsic pathway of apoptosis. The accumulation of certain acylcarnitines has been shown to modulate caspase activity, a key family of proteases involved in executing apoptosis. While direct evidence for this compound's involvement is lacking, it is plausible that its accumulation could contribute to the apoptotic process in cells with mitochondrial dysfunction.

Figure 4: The intrinsic apoptotic pathway and the potential modulatory role of acylcarnitines.

Conclusion